

A Researcher's Guide to Spectroscopic Characterization of Furan-2-carbaldehyde Derivatives

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Compound of Interest

Compound Name: 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

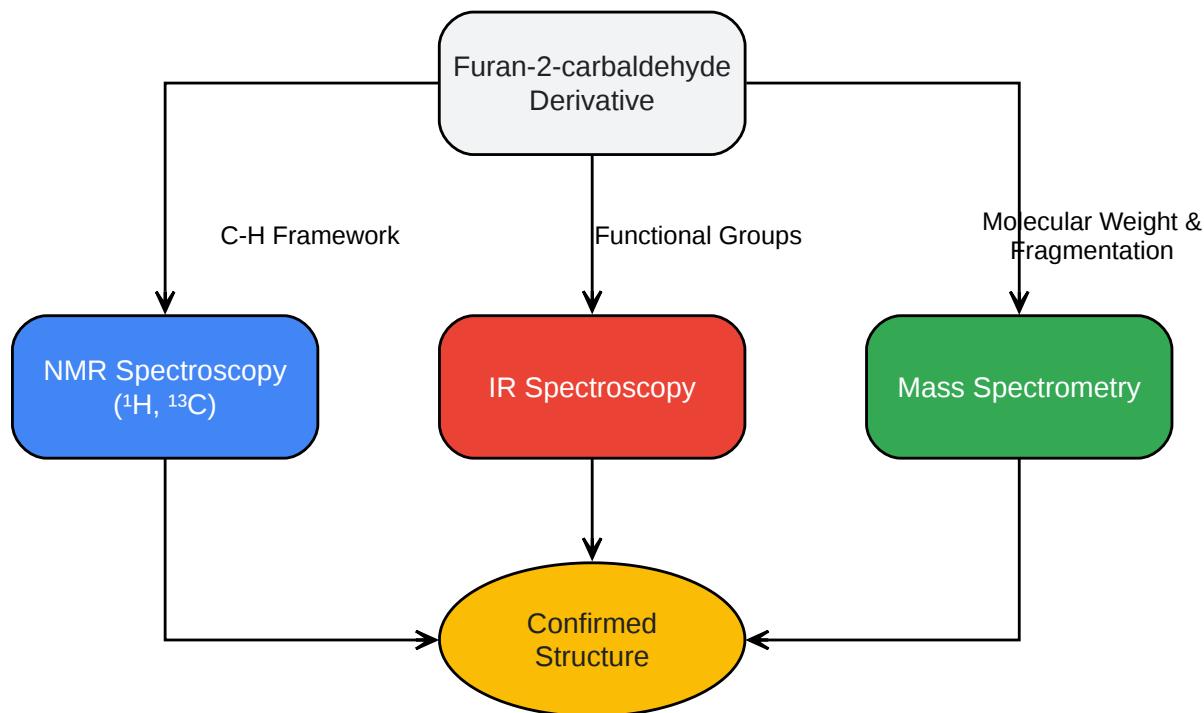
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For researchers and professionals in drug development and organic chemistry, the unambiguous identification of synthesized compounds is critical. Furan-2-carbaldehyde and its derivatives are important precursors in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of the spectroscopic data for furan-2-carbaldehyde and its derivatives with various substituents at the 5-position, offering a practical reference for their characterization. The guide summarizes key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Complementary Spectroscopic Techniques for Structural Elucidation

The structural confirmation of furan-2-carbaldehyde derivatives relies on the synergistic use of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Together, these methods provide a comprehensive structural analysis.



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Fig. 1: Complementary spectroscopic techniques for structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for furan-2-carbaldehyde and a selection of its 5-substituted derivatives. These derivatives were chosen to illustrate the effect of electron-donating (e.g., -CH₃, -CH₂OH) and electron-withdrawing (e.g., -NO₂) groups on the spectroscopic properties.

¹H NMR Spectral Data (CDCl₃, ppm)

The chemical shifts of the furan ring protons are sensitive to the electronic nature of the substituent at the 5-position. Electron-withdrawing groups generally cause a downfield shift of the ring protons, while electron-donating groups lead to an upfield shift.

Compound	Aldehyde-H (s)	H-3 (d)	H-4 (d)	5-Substituent Protons
Furan-2-carbaldehyde	9.64	7.70	6.60	-
5-Methylfuran-2-carbaldehyde	9.51	7.19	6.23	2.41 (s, 3H)
5-Hydroxymethylfuran-2-carbaldehyde ^[1] ^[2]	9.58 ^[1]	7.21 ^[1]	6.51 ^[1]	4.71 (s, 2H) ^[1]
5-Nitrofurfural	-	-	-	-

¹³C NMR Spectral Data (CDCl₃, ppm)

Similar to ¹H NMR, the chemical shifts of the furan ring carbons in ¹³C NMR are influenced by the substituent at the 5-position. The carbonyl carbon of the aldehyde group typically resonates around 175-180 ppm.^[3]

Compound	C=O	C2	C5	C3	C4	5-Substituent Carbons
Furan-2-carbaldehyde[4]	177.9	152.9	148.1	121.1	112.6	-
5-Methylfuran-2-carbaldehyde	-	-	-	-	-	-
5-Hydroxymethylfuran-2-carbaldehyde[1][2]	177.9[1]	152.4[1]	160.8[1]	123.1[1]	110.1[1]	57.7[1]
5-Nitrofuran-2-carbaldehyde	-	-	-	-	-	-

Infrared (IR) Spectral Data (cm⁻¹)

The IR spectrum provides valuable information about the functional groups present in the molecule. The strong carbonyl (C=O) stretching vibration of the aldehyde is a characteristic feature. Conjugation with the furan ring lowers the frequency of this band compared to a typical saturated aldehyde.[5]

Compound	v(C=O)	v(C-H) aldehyde	v(C=C) furan	Other Key Bands
Furan-2-carbaldehyde ^[4]	1687, 1668	2847-2715	-	-
5-Propylfuran-2-carbaldehyde ^[5]	1710-1685	2830-2695	1580-1520	v(C-O-C) ~1250
5-(2-Bromophenyl)furan-2-carboxaldehyde ^[6]	1691	-	-	-

Mass Spectrometry (MS) Data (m/z)

Mass spectrometry provides the molecular weight of the compound through the molecular ion peak (M^+). The fragmentation pattern can offer additional structural information. For furan-2-carbaldehyde, a common fragmentation is the loss of the aldehydic hydrogen, resulting in a prominent peak at m/z 95.^[7]

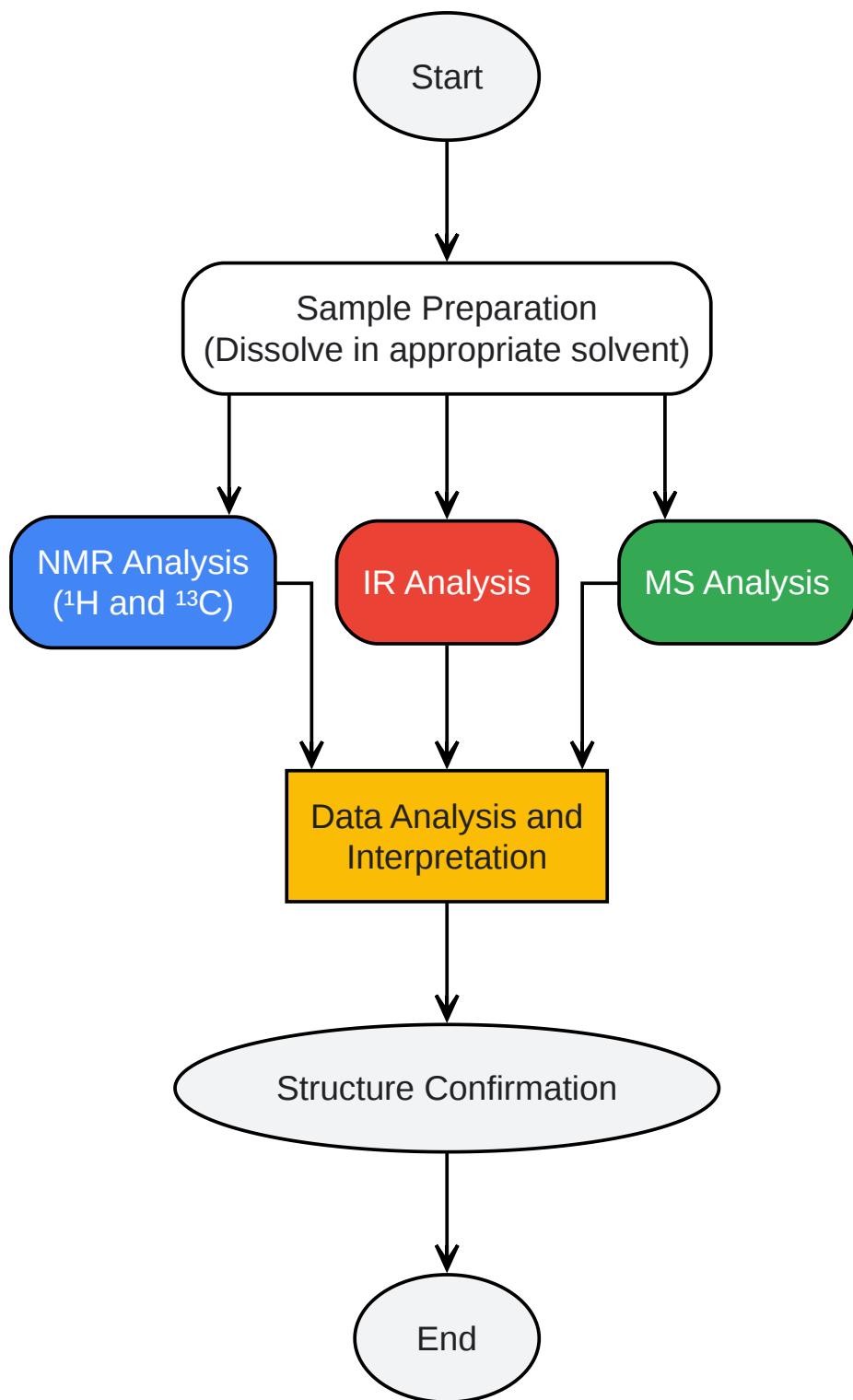
Compound	Molecular Ion (M^+)	Key Fragment Ions
Furan-2-carbaldehyde ^[4]	96	95, 67, 51, 39
5-Methyl-2-furancarboxaldehyde ^[8]	110	109, 81, 53, 39
5-(Hydroxymethyl)furan-2-carbaldehyde ^{[2][9]}	126	97, 69, 41, 39
5-Nitrofurfural	141	-

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

General Workflow for Spectroscopic Characterization

The systematic characterization of a furan-2-carbaldehyde derivative typically follows a logical workflow, starting from sample preparation to data acquisition and final structural confirmation.



[Click to download full resolution via product page](#)**Fig. 2:** General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ^1H and ^{13}C NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.[10]
- Sample Preparation: Roughly 10-20 mg of the furan-2-carbaldehyde derivative is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard (0 ppm).[10]
- Data Acquisition:
 - ^1H NMR: Standard pulse sequences are employed. Key parameters include a spectral width of 0-10 ppm, an adequate number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[10]
 - ^{13}C NMR: Proton-decoupled spectra are recorded to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used, often with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples.[5]
- Sample Preparation:
 - ATR: A small drop of the liquid sample or a small amount of the solid sample is placed directly onto the ATR crystal.[5]
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is acquired to account for atmospheric and instrument absorbances.[5]
 - The sample is applied to the crystal, and the sample spectrum is recorded.

- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm^{-1} .^[5]

Mass Spectrometry (MS)

- Instrumentation: Electron Ionization (EI) mass spectrometry is commonly used for the analysis of these compounds.
- Sample Introduction: The sample can be introduced directly via a heated probe or, for volatile compounds, through a gas chromatograph (GC-MS).
- Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

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